3-Amino-2-nitrobenzoic acid
Overview
Description
3-Amino-2-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O4 It is a derivative of benzoic acid, characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to the benzene ring
Mechanism of Action
Target of Action
Nitro compounds, in general, are known to interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
Nitro compounds, such as 3-Amino-2-nitrobenzoic acid, typically undergo reduction reactions in biological systems, which can lead to the formation of reactive intermediates .
Biochemical Pathways
Nitro compounds can participate in various biochemical reactions, including redox reactions and electrophilic aromatic substitution .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Amino-2-nitrobenzoic acid are largely determined by its nitro and amino groups. The nitro group is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This gives the compound a high dipole moment, influencing its interactions with other biomolecules
Cellular Effects
For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Nitro compounds can undergo various reactions, including direct substitution with nitric acid and displacement reactions with nitrite ions . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Nitro compounds can be involved in various metabolic pathways, including those involving enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-2-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of benzoic acid, followed by the reduction of the nitro group to an amino group. Another method includes the nitration of benzaldehyde, which is then converted to the corresponding acid .
Industrial Production Methods: In industrial settings, this compound is often produced by the Curtius rearrangement of 3-nitrophthalic acid. This process involves mono-esterification, acylating chlorination, and hydrolyzation steps, resulting in a high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: 3-Amino-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Oxidized benzoic acid derivatives.
Scientific Research Applications
3-Amino-2-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is employed in the study of enzyme reactions and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including certain antibiotics and anti-inflammatory agents.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
- 2-Amino-3-nitrobenzoic acid
- 4-Amino-3-nitrobenzoic acid
- 3-Nitrobenzoic acid
Comparison: 3-Amino-2-nitrobenzoic acid is unique due to the specific positioning of the amino and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, 2-Amino-3-nitrobenzoic acid has the amino and nitro groups in adjacent positions, which can lead to different steric and electronic effects compared to this compound .
Properties
IUPAC Name |
3-amino-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMRHNYMZYMARX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60922072 | |
Record name | 3-Amino-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60922072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116465-92-0 | |
Record name | 3-Amino-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60922072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 116465-92-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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